molecular formula C17H11BrN2O5 B3589431 4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid

4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid

Cat. No.: B3589431
M. Wt: 403.2 g/mol
InChI Key: YSWNUKQBWUAHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoic acid core linked via an acetamido group to a 5-bromo-1,3-dioxoisoindole moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via halogen bonding and π-π interactions.

Properties

IUPAC Name

4-[[2-(5-bromo-1,3-dioxoisoindol-2-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O5/c18-10-3-6-12-13(7-10)16(23)20(15(12)22)8-14(21)19-11-4-1-9(2-5-11)17(24)25/h1-7H,8H2,(H,19,21)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWNUKQBWUAHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid typically involves multiple steps. One common method includes the bromination of isoindoline derivatives followed by acylation and subsequent coupling with benzoic acid derivatives. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the brominated isoindoline moiety to a less oxidized state.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols (R-SH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid involves its interaction with specific molecular targets and pathways. The brominated isoindoline moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

4-(2-(4-((1,4,5-Triphenyl-1H-imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)acetamido)benzoic Acid (4k)

  • Key Differences : Incorporates a triazole and triphenylimidazole-thioether group instead of bromo-isoindole.
  • Physical Data : Melting point (129–130°C), IR peaks at 1725 cm⁻¹ (C=O), 86% yield .
  • Functional Impact : The triazole and imidazole groups may enhance hydrogen bonding and π-stacking, while the thioether could improve metabolic stability. Lower melting point compared to the target compound suggests reduced crystallinity.

(E)-4-(2-(4-((4-((1,3-Dioxoisoindolin-2-yl)imino)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamido)benzoic Acid (6a)

  • Key Differences: Features a phthalimide-imino group and phenoxy-triazole linker.
  • Physical Data : Melting point (264–265°C), IR peaks at 1730 cm⁻¹ (C=O), 87% yield .
  • Functional Impact: The rigid phenoxy-triazole-phthalimide structure likely increases thermal stability and aromatic interactions. Higher melting point indicates stronger intermolecular forces than the bromo-isoindole derivative.

2-(5-Nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic Acid

  • Key Differences : Nitro substituent replaces bromine on the isoindole ring.
  • Physical Data : Molecular formula C₁₀H₆N₂O₆, CAS 10133-88-7 .
  • Functional Impact: The nitro group’s strong electron-withdrawing nature may alter reactivity and solubility compared to bromine. Potential for different biological targeting (e.g., nitroreductase-activated prodrugs).

Ethyl 4-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]benzoate

  • Key Differences : Ester (ethyl) group replaces carboxylic acid.
  • Physical Data: CAS 133761-42-9, synonyms include NSC-402197 .
  • This could serve as a prodrug, with hydrolysis in vivo regenerating the active benzoic acid form.

Structural and Functional Analysis Table

Compound Substituent/Modification Melting Point (°C) Key IR Peaks (cm⁻¹) Yield Notable Features
Target Compound 5-Bromo-isoindole, benzoic acid N/A ~1700–1730 (C=O) N/A Halogen bonding, ionization potential
4k Triphenylimidazole-thioether, triazole 129–130 1725 (C=O) 86% Enhanced π-stacking
6a Phthalimide-imino, phenoxy-triazole 264–265 1730 (C=O) 87% High thermal stability
Nitro-isoindole Nitro substituent N/A N/A N/A Electron-withdrawing effects
Ethyl ester analog Ethyl ester N/A N/A N/A Prodrug potential

Discussion of Key Findings

  • Electronic Effects : Bromine’s moderate electron-withdrawing nature balances reactivity and stability, unlike the stronger electron-withdrawing nitro group in .
  • Thermal Stability : Compounds with extended aromatic systems (e.g., 6a , 4d ) exhibit higher melting points due to rigidity.
  • Synthetic Feasibility : High yields (86–87%) for triazole-linked analogs suggest robust synthetic routes, whereas bromination steps for the target compound may require optimization.
  • Biological Implications : The benzoic acid group enables ionization at physiological pH, enhancing solubility for drug delivery. The ester analog highlights prodrug strategies to improve bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.